N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Description
N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyrrole ring.
Properties
IUPAC Name |
N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-18-13(21)11-6-9(7-19-11)12(20)8-2-4-10(5-3-8)14(15,16)17/h2-7,19H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAXPRHGHSLXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329606 | |
| Record name | N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
241146-99-6 | |
| Record name | N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted pyrroles
Scientific Research Applications
N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the cellular level .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide
- N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-indole-2-carboxamide
- N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-3-carboxamide
Uniqueness
N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the benzoyl moiety, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .
Biological Activity
N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (CAS: 241147-00-2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C15H13F3N2O2
- Molecular Weight : 310.27 g/mol
- Purity : >90%
The structure of this compound features a pyrrole ring substituted with a trifluoromethyl group and a benzoyl moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound.
Case Study: Antibacterial Efficacy
In vitro evaluations have shown that related pyrrole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with controls like ciprofloxacin showing an MIC of 2 μg/mL .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 2 | E. coli & S. aureus |
| Related Pyrrole Derivative | 3.12 - 12.5 | S. aureus |
Anticancer Activity
The anticancer properties of pyrrole derivatives have also been explored, with promising results indicating their potential as therapeutic agents.
Case Study: Antitumor Activity
A study conducted on a series of pyrrole compounds revealed that some exhibited significant cytotoxic effects on various cancer cell lines. The compounds were tested against human cancer cell lines, showing enhanced antiproliferative activity compared to standard chemotherapeutics .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Standard Chemotherapeutic (e.g., Doxorubicin) | Various | Varies |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in bacterial growth and cancer cell proliferation. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
